An In-depth Technical Guide to 4-(4-Acetamidophenyl)-4-oxobutanoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(4-Acetamidophenyl)-4-oxobutanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 4-(4-acetamidophenyl)-4-oxobutanoic acid. As a key intermediate in pharmaceutical development, a thorough understanding of its chemical and physical characteristics is paramount for its effective utilization in research and drug discovery.
Core Chemical and Physical Properties
4-(4-Acetamidophenyl)-4-oxobutanoic acid, also known as N-(4-acetylphenyl)succinamic acid, is a light brown amorphous powder.[1] Its core structure features an acetamidophenyl group linked to a butanoic acid chain via a keto functional group. This unique arrangement of functional groups dictates its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
| Property | Value | Source(s) |
| CAS Number | 5473-15-4 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |
| Molecular Weight | 235.24 g/mol | [1] |
| Appearance | Light brown amorphous powder | [1] |
| Melting Point | 198-204 °C | [1] |
| Purity (typical) | ≥ 95% | [2] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Mechanism
The most plausible and widely utilized method for the synthesis of 4-(4-acetamidophenyl)-4-oxobutanoic acid and its analogs is the Friedel-Crafts acylation .[3][4][5] This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.
In the case of 4-(4-acetamidophenyl)-4-oxobutanoic acid, the synthesis proceeds via the acylation of acetanilide with succinic anhydride . The acetamido group (-NHCOCH₃) on the aniline derivative is an ortho-, para-directing group, and due to steric hindrance, the acylation predominantly occurs at the para position. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation.
The reaction mechanism involves the formation of an acylium ion intermediate from the reaction of succinic anhydride with the Lewis acid. This highly electrophilic species then attacks the electron-rich benzene ring of acetanilide, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final product.
Figure 1: Generalized workflow for the Friedel-Crafts acylation synthesis of 4-(4-acetamidophenyl)-4-oxobutanoic acid.
Detailed Experimental Protocol: A Representative Friedel-Crafts Acylation
Materials:
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Acetanilide
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous nitrobenzene or other suitable inert solvent
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Concentrated hydrochloric acid (HCl)
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Water
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Ice
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous nitrobenzene and cool the flask in an ice-salt bath.
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To the cooled solvent, add anhydrous aluminum chloride in portions with stirring.
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In a separate beaker, dissolve acetanilide and succinic anhydride in anhydrous nitrobenzene.
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Slowly add the solution of reactants from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a calcium chloride guard tube is critical because aluminum chloride reacts violently with water, which would deactivate the catalyst.
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Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the C-O bond of the anhydride, facilitating the formation of the highly reactive acylium ion.
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Inert Solvent: Nitrobenzene is often used as a solvent for Friedel-Crafts reactions because it is relatively unreactive under the reaction conditions and can dissolve the reactants and the aluminum chloride complex.
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Temperature Control: The initial cooling is necessary to control the exothermic reaction between aluminum chloride and the reactants. Subsequent heating provides the activation energy needed for the reaction to proceed to completion.
-
Acidic Workup: The addition of the reaction mixture to ice and hydrochloric acid is to decompose the aluminum chloride complex and protonate the carboxylate to form the final carboxylic acid product.
Analytical Characterization
A crucial aspect of chemical synthesis is the thorough characterization of the final product to confirm its identity and purity. While specific, published spectra for 4-(4-acetamidophenyl)-4-oxobutanoic acid are not widely available, the expected spectral data can be predicted based on its structure.
Figure 2: A typical analytical workflow for the characterization of a synthesized organic compound.
Table 2: Predicted Spectroscopic Data for 4-(4-Acetamidophenyl)-4-oxobutanoic acid
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (doublets, ~7.5-8.0 ppm) - Amide proton (singlet, ~9.5-10.5 ppm) - Methylene protons adjacent to the ketone (triplet, ~3.2 ppm) - Methylene protons adjacent to the carboxylic acid (triplet, ~2.7 ppm) - Acetyl methyl protons (singlet, ~2.1 ppm) - Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | - Carbonyl carbons (ketone and carboxylic acid, ~170-200 ppm) - Aromatic carbons (~120-145 ppm) - Methylene carbons (~30-40 ppm) - Acetyl methyl carbon (~25 ppm) |
| IR (Infrared) | - N-H stretch (amide, ~3300 cm⁻¹) - C=O stretch (ketone, ~1680 cm⁻¹) - C=O stretch (carboxylic acid, ~1710 cm⁻¹) - C=O stretch (amide, ~1660 cm⁻¹) - O-H stretch (carboxylic acid, broad, ~2500-3300 cm⁻¹) |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 235 - Fragmentation patterns corresponding to the loss of key functional groups (e.g., -COOH, -CH₂CH₂COOH, -NHCOCH₃) |
Applications and Future Directions
4-(4-Acetamidophenyl)-4-oxobutanoic acid serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a wide range of subsequent chemical modifications.
Key Application Areas:
-
Analgesic and Anti-inflammatory Agents: The acetamidophenyl moiety is a key pharmacophore in many analgesic and anti-inflammatory drugs. This compound provides a scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications.[1]
-
Enzyme Inhibition Studies: The structural motifs present in this molecule make it a candidate for derivatization and screening in enzyme inhibition assays, contributing to the discovery of new therapeutic agents.[1]
-
Drug Formulation: The physicochemical properties of this compound can be leveraged in drug formulation to improve the solubility and bioavailability of active pharmaceutical ingredients.[1]
The development of novel synthetic routes that are more environmentally friendly and cost-effective will be a key area of future research. Furthermore, the exploration of the biological activities of derivatives of 4-(4-acetamidophenyl)-4-oxobutanoic acid is a promising avenue for the discovery of new therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(4-acetamidophenyl)-4-oxobutanoic acid. It is classified as a combustible solid.
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry place away from incompatible materials.
This technical guide provides a foundational understanding of 4-(4-acetamidophenyl)-4-oxobutanoic acid. For researchers and drug development professionals, this information serves as a starting point for its application in the synthesis of novel compounds with potential therapeutic value. Further investigation into its specific biological activities and the development of more efficient synthetic methodologies will undoubtedly expand its utility in the field of medicinal chemistry.
References
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Sciencemadness Discussion Board. (2021, January 9). Friedel-Crafts acylation of anilides. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
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YouTube. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. Prakash Academy. Retrieved from [Link]
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Stilinović, V., Kaitner, B., & Vrdoljak, V. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1321. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
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